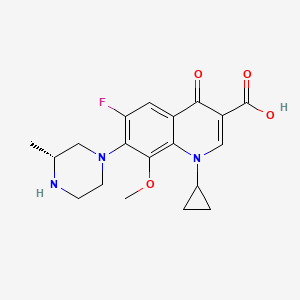
(R)-gatifloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-gatifloxacin is the (R)-enantiomer of gatifloxacin. It is an enantiomer of a (S)-gatifloxacin.
Applications De Recherche Scientifique
Clinical Applications in Human Medicine
1.1 Treatment of Bacterial Infections
(R)-gatifloxacin is primarily used to treat various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. A notable study compared this compound to levofloxacin for treating uncomplicated skin and soft tissue infections. The results indicated that this compound had a clinical cure rate of 91%, compared to 84% for levofloxacin, demonstrating its efficacy in this area .
1.2 Ocular Applications
This compound is formulated as an ophthalmic solution for treating bacterial conjunctivitis. Clinical trials showed that a 0.5% solution was significantly more effective than its vehicle in eradicating pathogens responsible for conjunctivitis, achieving a microbiological eradication rate of 90% . Additionally, it has been shown to be effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus .
Agricultural Applications
2.1 Antibacterial Activity Against Phytopathogenic Bacteria
Recent research has highlighted the potential of this compound in agriculture, specifically against plant pathogenic bacteria. A study demonstrated that this compound exhibited a remarkable inhibition rate of 95% against Ralstonia solanacearum, a major threat to crops . The compound's minimum inhibitory concentration was found to be as low as 0.125 mg/L, showcasing its potential as an effective treatment for bacterial wilt in plants.
2.2 Broad-Spectrum Efficacy
In addition to Ralstonia solanacearum, this compound has shown effectiveness against other plant pathogens such as Pseudomonas syringae and Xanthomonas campestris. Treatment with this compound significantly inhibited biofilm formation and bacterial growth in these species, suggesting its applicability as a biocontrol agent in agricultural settings .
Safety Profile and Side Effects
While this compound is generally well tolerated, it has been associated with dysglycemic effects, particularly hyperglycemia in elderly patients or those with renal impairment . Monitoring is advised when prescribing this medication to at-risk populations.
Summary Table: Applications of this compound
Propriétés
Formule moléculaire |
C19H22FN3O4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1 |
Clé InChI |
XUBOMFCQGDBHNK-SNVBAGLBSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES isomérique |
C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canonique |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Solubilité |
38.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















